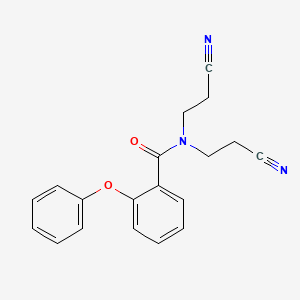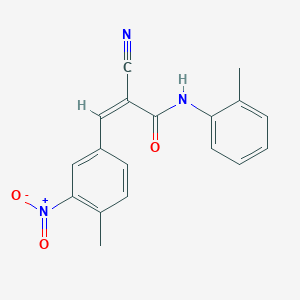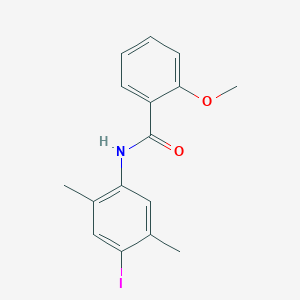
N,N-bis(2-cyanoethyl)-2-phenoxybenzamide
Overview
Description
N,N-bis(2-cyanoethyl)-2-phenoxybenzamide is an organic compound that belongs to the class of nitriles and amides It is characterized by the presence of two cyanoethyl groups attached to a phenoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzamide with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic addition of the cyanoethyl groups to the amide nitrogen, followed by cyclization to form the final product. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reagents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted cyanoethyl groups.
Scientific Research Applications
N,N-bis(2-cyanoethyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The phenoxybenzamide core can also interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)formamide: Similar structure but with a formamide core instead of phenoxybenzamide.
N,N-bis(2-cyanoethyl)ethylenediamine: Contains an ethylenediamine core, used in different applications.
N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Another related compound with an ethylenediamine core.
Uniqueness: N,N-bis(2-cyanoethyl)-2-phenoxybenzamide is unique due to its phenoxybenzamide core, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-12-6-14-22(15-7-13-21)19(23)17-10-4-5-11-18(17)24-16-8-2-1-3-9-16/h1-5,8-11H,6-7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBQNWPVQRRNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4819274.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4819286.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2,4-difluorophenyl)urea](/img/structure/B4819295.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4819302.png)
![N-(3-bromophenyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4819318.png)


![4-chloro-1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4819340.png)
![N-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4819343.png)
![2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B4819362.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4819367.png)
![2-[2-[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4819373.png)

![{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4819389.png)
